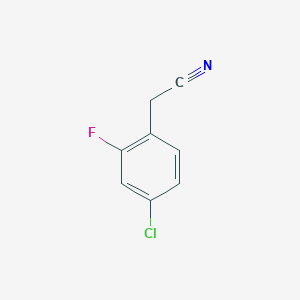
4-Chloro-2-fluorophenylacetonitrile
概要
説明
Synthesis Analysis
The synthesis of related fluorinated compounds often follows green protocols and involves the use of acetonitrile as a solvent or reactant. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was characterized by detailed spectral and X-ray crystallographic analyses . Similarly, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier–Haack chlorination . These methods could potentially be adapted for the synthesis of 4-Chloro-2-fluorophenylacetonitrile.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to confirm the olefinic bond geometry . Similarly, the structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was solved using single-crystal X-ray diffraction . These analyses provide a basis for understanding the molecular structure of 4-Chloro-2-fluorophenylacetonitrile.
Chemical Reactions Analysis
The reactivity of fluorinated nitriles can be quite diverse. For instance, an unexpected reactivity was reported for 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, where a trimeric impurity was isolated . Additionally, the synthesis and reactions of 2-chlorohexafluorocyclopentene- and 2-chlorooctafluorocyclohexene-1-carbonitriles with aniline and amidines led to the formation of pyrimidine derivatives . These studies suggest that 4-Chloro-2-fluorophenylacetonitrile may also undergo interesting and unexpected reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of the fluorine atom. For example, the chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers highlighted the importance of controlling positional isomers due to their different reactivity and biological activity . The spectral properties of push-pull fluorophores based on imidazole-4,5-dicarbonitrile were examined in various solvents and polymer matrices, indicating how the environment can affect the properties of such compounds . These findings can be extrapolated to predict the behavior of 4-Chloro-2-fluorophenylacetonitrile in different contexts.
科学的研究の応用
4-Chloro-2-fluorophenylacetonitrile is a chemical compound with the CAS Number: 75279-53-7 . It’s a solid substance at room temperature with a molecular weight of 169.59 .
One potential application of 4-Chloro-2-fluorophenylacetonitrile and similar compounds is in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety .
- Scientific Field : Biomedical Research, Environmental Monitoring, and Food Safety .
- Application Summary : Fluorescent probes are chemical substances that can detect biomolecules or molecular activities within cells through fluorescence signals . They have been widely used in various fields such as biomedical, environmental monitoring, and food safety .
- Methods of Application : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye . To increase the affinity between the fluorescent probes and the target molecule, targeting groups need to be introduced onto the fluorescent dye .
- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have unique optical properties and high sensitivity , providing new methods for material design and preparation .
-
Proteomics Research
- Scientific Field : Biochemistry and Molecular Biology .
- Application Summary : 4-Chloro-2-fluorophenylacetonitrile can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The compound could be used as a reagent or building block in the synthesis of larger molecules, possibly including proteins or peptides .
- Results or Outcomes : The outcomes of such research could include new insights into protein structure and function, potentially leading to the development of new drugs or therapies .
-
Synthesis of Fluorinated Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : α-Trifluoromethylstyrene derivatives, which could potentially be synthesized from 4-Chloro-2-fluorophenylacetonitrile, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
- Results or Outcomes : The outcomes of such research could include the development of new synthetic methods and the production of novel fluorinated compounds, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
-
Pharmaceutical Research
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-Chloro-2-fluorophenylacetonitrile can be used in the synthesis of various pharmaceutical compounds . Many pharmaceuticals contain a nitrile group, which can be introduced using compounds like 4-Chloro-2-fluorophenylacetonitrile .
- Methods of Application : The compound could be used as a reagent in various chemical reactions to introduce the nitrile group into a larger molecule .
- Results or Outcomes : The outcomes of such research could include the development of new drugs or therapies .
-
Material Science
- Scientific Field : Material Science .
- Application Summary : 4-Chloro-2-fluorophenylacetonitrile can be used in the synthesis of various materials . Many materials, especially polymers, contain a nitrile group, which can be introduced using compounds like 4-Chloro-2-fluorophenylacetonitrile .
- Methods of Application : The compound could be used as a reagent in various chemical reactions to introduce the nitrile group into a larger molecule .
- Results or Outcomes : The outcomes of such research could include the development of new materials with improved properties .
Safety And Hazards
The safety information for 4-Chloro-2-fluorophenylacetonitrile indicates that it is a dangerous compound . The compound has been assigned the signal word “Danger” and is associated with the GHS06 pictogram .
Relevant Papers The search results did not provide specific papers related to 4-Chloro-2-fluorophenylacetonitrile .
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQOANCZEAIDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371448 | |
| Record name | 4-Chloro-2-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorophenylacetonitrile | |
CAS RN |
75279-53-7 | |
| Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75279-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluoro-phenyl)-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075279537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-2-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-fluorobenzeneacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX6QFR93JR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


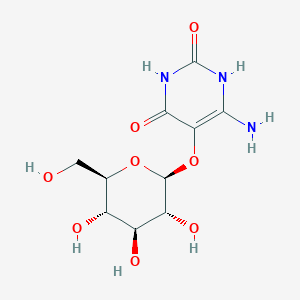
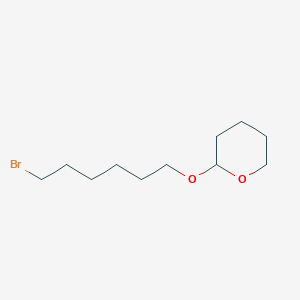

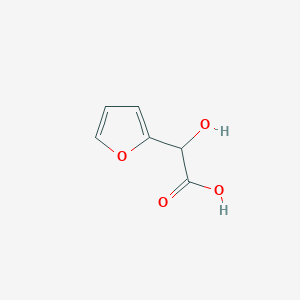

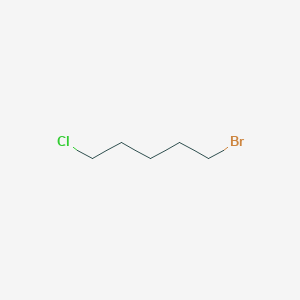


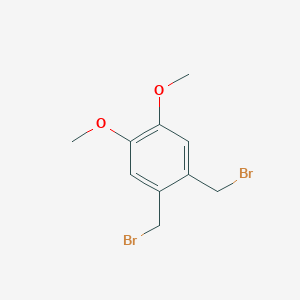


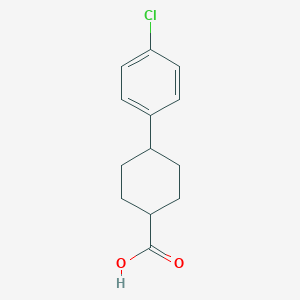
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)